Comprehensive Technical Guide: 4,5-Dichloro-2-propylpyridazin-3(2H)-one in Advanced Synthesis
Comprehensive Technical Guide: 4,5-Dichloro-2-propylpyridazin-3(2H)-one in Advanced Synthesis
Executive Summary
4,5-Dichloro-2-propylpyridazin-3(2H)-one is a highly specialized, versatile heterocyclic building block widely utilized in agrochemical and pharmaceutical drug discovery. Characterized by its electron-deficient pyridazinone core and two vicinal reactive halogens, this compound serves as an exceptional bis-electrophile. This guide systematically deconstructs its physicochemical properties, de novo synthesis, and the nuanced regioselectivity it exhibits during nucleophilic aromatic substitution (SNAr), providing researchers with a robust framework for structural functionalization.
Physicochemical Profiling
To effectively utilize this scaffold, understanding its baseline quantitative parameters is critical. The presence of the propyl chain enhances lipophilicity, while the dichloro-substitution dramatically lowers the pKa of the heterocyclic system, rendering the ring highly electron-deficient.
| Property | Value |
| Chemical Name | 4,5-Dichloro-2-propylpyridazin-3(2H)-one |
| CAS Registry Number | 51659-95-1[1] |
| Molecular Formula | C7H8Cl2N2O[1] |
| Molecular Weight | 207.06 g/mol |
| Core Scaffold | Pyridazin-3(2H)-one |
| Primary Electrophilic Centers | C4 (Orbital/Soft Control), C5 (Charge/Hard Control) |
De Novo Synthesis & Mechanistic Pathway
The foundational synthesis of 4,5-dichloro-2-propylpyridazin-3(2H)-one relies on the condensation of mucochloric acid (3,4-dichloro-5-hydroxy-2(5H)-furanone) with propylhydrazine .
Mechanistic Causality: The reaction is initiated by the nucleophilic attack of the primary amine of propylhydrazine on the masked aldehyde (hemiacetal) of mucochloric acid, forming an intermediate acyclic hydrazone. The critical step is the subsequent intramolecular cyclization. By maintaining a highly acidic environment and applying thermal stress (reflux), the system overcomes the activation energy required for dehydration, driving the equilibrium entirely toward the thermodynamically stable aromatic pyridazinone ring. Failure to control the addition rate at low temperatures (0–5°C) often results in the formation of acyclic bis-hydrazones—a parasitic side reaction that drastically reduces overall yield.
Synthetic pathway of 4,5-dichloro-2-propylpyridazin-3(2H)-one from mucochloric acid.
Regioselective Nucleophilic Substitution (SNAr)
The defining feature of 4,5-dichloro-2-propylpyridazin-3(2H)-one is the differential electrophilicity of the C4 and C5 positions. The carbonyl group at C3 strongly influences the electron density of the ring, creating a highly predictable regioselective behavior based on the nature of the incoming nucleophile.
-
Hard Nucleophiles (C5-Selectivity): Alkoxides and phenoxides exhibit a pronounced preference for the C5 position. This is driven by the stabilization of the resulting Meisenheimer complex, where the negative charge is effectively delocalized onto the electronegative N2 and the C3 carbonyl oxygen. For instance, reacting the core scaffold with sodium methylate in methanol over 12 hours cleanly yields 4-chloro-5-methoxy-2-propyl-3(2H)-pyridazinone[2]. Similarly, bulky phenoxides, such as 4-amino-2,6-dichlorophenol, successfully couple at the C5 position under basic conditions (potassium fluoride and potassium carbonate in acetonitrile)[3].
-
Soft Nucleophiles (C4-Selectivity): Conversely, neutral or softer nucleophiles, such as primary and secondary amines, typically undergo conjugate-like addition at the C4 position. The C4 carbon acts as the softer electrophilic center, governed by orbital control (HOMO-LUMO interactions) rather than pure electrostatic attraction.
Regioselective SNAr logic based on nucleophile hardness and orbital control.
Experimental Protocols (Self-Validating Systems)
As an Application Scientist, I emphasize that protocols must not be blind recipes; they must contain internal logic and validation checkpoints to ensure reproducibility.
Protocol A: Synthesis of the Core Scaffold
Objective: Synthesize 4,5-dichloro-2-propylpyridazin-3(2H)-one from mucochloric acid.
-
Initiation: Dissolve 1.0 equivalent of mucochloric acid in a 1:1 mixture of ethanol and water. Cool the reactor to 0–5°C using an ice-brine bath. Causality: Low temperature suppresses the formation of bis-hydrazone impurities during the highly exothermic addition.
-
Addition: Dropwise add 1.05 equivalents of propylhydrazine (or its oxalate salt neutralized in situ). Maintain the internal temperature below 10°C.
-
Cyclization: Once addition is complete, add a catalytic amount of concentrated HCl. Heat the reaction mixture to reflux (approx. 85°C) for 3 hours. Causality: The acid catalyzes the dehydration of the hemiacetal intermediate, while reflux provides the thermodynamic push for aromatization.
-
Self-Validation Checkpoint: Pull an aliquot and analyze via LC-MS. The disappearance of the mucochloric acid peak and the emergence of the product peak (m/z 207 [M+H]⁺) confirms cyclization completion. If an intermediate mass of m/z 225 is present, dehydration is incomplete; resume reflux.
-
Isolation: Cool the mixture to precipitate the product. Filter, wash with cold water, and recrystallize from ethanol to yield the pure off-white solid.
Protocol B: Regioselective C5-Methoxylation
Objective: Synthesize 4-chloro-5-methoxy-2-propyl-3(2H)-pyridazinone via C5-specific SNAr[2].
-
Preparation: Dissolve 4,5-dichloro-2-propylpyridazin-3(2H)-one in anhydrous methanol under an inert nitrogen atmosphere. Causality: Anhydrous conditions are strictly required to prevent competitive attack by hydroxide ions, which would yield the 5-hydroxy derivative.
-
Nucleophilic Attack: Slowly add 1.1 equivalents of sodium methoxide (as a 25% solution in methanol) at room temperature. Stir for 12.0 hours[2].
-
Self-Validation Checkpoint: Monitor the reaction via TLC (Hexane:EtOAc 3:1). The starting material (Rf ~0.6) should cleanly convert to a single lower-running spot (Rf ~0.4). The appearance of a second spot indicates over-substitution or competitive C4-attack, signaling poor stoichiometry control.
-
Quench & Extraction: Quench the reaction with dilute aqueous HCl to neutralize excess methoxide. Extract the aqueous layer with ethyl acetate, dry over Na2SO4, and concentrate in vacuo.
Applications in Drug Development & Agrochemicals
The 4,5-dichloro-3(2H)-pyridazinone motif is a "privileged scaffold." In agrochemicals, derivatives of this core act as potent Photosystem II (PSII) inhibitors, disrupting electron transport in weeds (analogous to the commercial herbicide Chloridazon). In pharmaceutical drug discovery, the ability to sequentially functionalize the C4 and C5 positions allows medicinal chemists to rapidly synthesize libraries of PDE inhibitors, anti-inflammatory agents, and novel analgesics. The propyl chain at N2 specifically enhances blood-brain barrier (BBB) permeability and cellular uptake compared to unalkylated or methyl-substituted analogs.
References
-
MolAid. 4-chloro-5-methoxy-2-propyl-3(2H)-pyridazinone Synthesis Data. URL:[Link]
-
Lookchem. Cas 5930-28-9, 4-Amino-2,6-dichlorophenol Reactions. URL: [Link]
